4-Hydroxy isoleucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

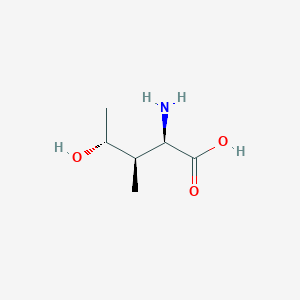

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5+/m0/s1 |

InChI Key |

OSCCDBFHNMXNME-VPENINKCSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C)O)[C@H](C(=O)O)N |

Canonical SMILES |

CC(C(C)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

(2S,3R,4S)-4-Hydroxyisoleucine: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R,4S)-4-hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum).[1] This unique branched-chain amino acid has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and metabolic syndrome.[2][3] Its biological activities are multifaceted, encompassing direct effects on insulin (B600854) secretion, enhancement of insulin sensitivity in peripheral tissues, and modulation of lipid metabolism.[3][4] This technical guide provides an in-depth overview of the biological activity of (2S,3R,4S)-4-hydroxyisoleucine, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The primary therapeutic potential of (2S,3R,4S)-4-hydroxyisoleucine lies in its ability to modulate glucose and lipid homeostasis. Its actions are primarily attributed to its insulinotropic and insulin-sensitizing properties.

Insulinotropic Effects

(2S,3R,4S)-4-hydroxyisoleucine stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[5] This glucose dependency is a crucial feature, as it minimizes the risk of hypoglycemia, a common side effect of some antidiabetic drugs.[4] The insulinotropic effect is observed in the presence of elevated glucose concentrations, typically in the range of 6.6 to 16.7 mmol/L.[5] At low or basal glucose levels (3 to 5 mmol/L), 4-HIL has no significant effect on insulin release.[5] The major isomer, (2S,3R,4S), is responsible for this activity.[6]

| Experimental Model | 4-HIL Concentration | Glucose Concentration | Observed Effect on Insulin Secretion | Reference |

| Isolated Rat and Human Pancreatic Islets | 100 µM - 1 mM | 6.6 - 16.7 mM | Potentiation of glucose-induced insulin release. | [5] |

| Isolated Perfused Rat Pancreas | 200 µM | 8.3 mM | Potentiation of insulin release. | [6] |

| Isolated NIDD Rat Islets | 200 µM | 16.7 mM | Potentiation of glucose-induced insulin release. | [7][8] |

Insulin Sensitizing and Glucose Uptake Effects

Beyond its effects on insulin secretion, (2S,3R,4S)-4-hydroxyisoleucine enhances insulin sensitivity in peripheral tissues such as skeletal muscle, adipose tissue, and the liver.[3][9] This leads to increased glucose uptake and utilization, thereby contributing to lower blood glucose levels.

| Experimental Model | 4-HIL Concentration/Dose | Key Findings | Reference |

| L6-GLUT4myc Myotubes | Not specified | Substantial increase in 2-deoxy-D-glucose (2-DG) uptake and GLUT4 translocation to the cell surface after 16 hours of exposure. | [10] |

| Insulin-Resistant 3T3-L1 Adipocytes | Dose-dependent | Increased glucose uptake. | [11] |

| High Fructose Diet-Fed Streptozotocin-Induced Diabetic Rats | 50 mg/kg | Improved glucose tolerance and insulin sensitivity. | [12] |

| Normal Rats (IVGTT) and Dogs (OGTT) | 18 mg/kg | Improved glucose tolerance. | [7] |

| Non-Insulin-Dependent Diabetic (NIDD) Rats (6-day treatment) | 50 mg/kg daily | Reduced basal hyperglycemia and decreased basal insulinemia. | [8] |

Effects on Lipid Metabolism

(2S,3R,4S)-4-hydroxyisoleucine has demonstrated beneficial effects on lipid profiles, suggesting its potential in managing dyslipidemia, a common comorbidity of metabolic syndrome.[13][14]

| Experimental Model | 4-HIL Dose | Duration | Observed Effects on Lipid Profile | Reference |

| Dyslipidemic Hamster Model | Not specified | Not specified | - 33% decrease in plasma triglycerides (P<0.002)- 22% decrease in total cholesterol (TC) (P<0.02)- 14% decrease in free fatty acids- 39% increase in HDL-C/TC ratio | [14] |

| C57BL/KsJ-db/db Mice | 50 mg/kg (oral) | Not specified | - Significant decrease in total plasma triglyceride levels- Significant increase in HDL-cholesterol levels- 51.1% reduction in plasma insulin levels | [13] |

| High-Fat Diet-Induced Obese Mice | 50, 100, or 200 mg/kg | 8 weeks | - Reduced liver steatosis and dyslipidemia. | [15] |

| Streptozotocin-Diabetic Rats | Not specified | 4 weeks | - Restoration of blood lipid levels to those of normal controls. | [11] |

Signaling Pathways

The biological activities of (2S,3R,4S)-4-hydroxyisoleucine are mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of insulin's metabolic effects. (2S,3R,4S)-4-hydroxyisoleucine has been shown to activate this pathway, thereby promoting glucose uptake and synthesis.[3][16] Activation of this pathway leads to the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into cells.[10][17]

Caption: PI3K/Akt signaling pathway activated by (2S,3R,4S)-4-hydroxyisoleucine.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes.[18][19] (2S,3R,4S)-4-hydroxyisoleucine has been shown to activate AMPK, contributing to its beneficial effects on glucose and lipid metabolism.[12][20] AMPK activation promotes mitochondrial biogenesis and enhances glucose uptake in an insulin-independent manner.[12][21]

Caption: AMPK signaling pathway activated by (2S,3R,4S)-4-hydroxyisoleucine.

Experimental Protocols

In Vitro Studies

Objective: To assess the direct effect of (2S,3R,4S)-4-hydroxyisoleucine on insulin secretion from isolated pancreatic islets.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rats (e.g., Wistar or Sprague-Dawley) by collagenase digestion of the pancreas.[7][22]

-

Pre-incubation: Isolated islets are pre-incubated for 60 minutes at 37.5°C in a Krebs-Ringer bicarbonate buffer (pH 7.4) containing bovine serum albumin (BSA) and a specific glucose concentration (e.g., 8.3 mM).[7]

-

Incubation: Batches of size-matched islets (e.g., three islets per batch) are incubated for 60 minutes in 1 ml of medium with varying glucose concentrations (e.g., 3.0, 8.3, or 16.7 mM) in the presence or absence of different concentrations of (2S,3R,4S)-4-hydroxyisoleucine (e.g., 200 µM).[7]

-

Insulin Measurement: After incubation, the supernatant is collected, and the insulin concentration is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Objective: To evaluate the effect of (2S,3R,4S)-4-hydroxyisoleucine on glucose uptake in skeletal muscle cells.

Methodology:

-

Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.[23][24]

-

Treatment: Differentiated L6 myotubes are treated with (2S,3R,4S)-4-hydroxyisoleucine for a specified period (e.g., 16 hours).[10]

-

Glucose Uptake Measurement:

-

Cells are incubated with a Krebs-Ringer HEPES (KRH) buffer containing radio-labeled 2-deoxy-D-glucose (e.g., [³H]2-DG).[10][23]

-

After incubation, cells are washed with ice-cold KRH buffer and lysed.[23]

-

The radioactivity in the cell lysates is measured by liquid scintillation counting to quantify glucose uptake.[23]

-

Objective: To determine if (2S,3R,4S)-4-hydroxyisoleucine promotes the translocation of GLUT4 to the plasma membrane.

Methodology:

-

Cell Line: L6-GLUT4myc cells, which express a myc-tagged GLUT4, are commonly used.[10]

-

Treatment: Cells are treated with (2S,3R,4S)-4-hydroxyisoleucine.[10]

-

Detection:

-

Antibody-coupled colorimetric assay: The amount of GLUT4myc on the cell surface is quantified by binding an anti-myc antibody followed by a horseradish peroxidase-conjugated secondary antibody and a colorimetric substrate.[10]

-

Flow Cytometry: Cells are incubated with a primary anti-GLUT4 antibody that recognizes an external epitope, followed by a fluorescently labeled secondary antibody. The fluorescence intensity is then measured by flow cytometry.[25][26]

-

In Vivo Studies

Objective: To investigate the antidiabetic effects of (2S,3R,4S)-4-hydroxyisoleucine in a model of type 1 or type 2 diabetes.

Methodology:

-

Induction of Diabetes:

-

Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels (typically ≥16.7 mmol/L for type 1 models).[27]

-

Treatment: Diabetic rats are treated with (2S,3R,4S)-4-hydroxyisoleucine (e.g., 50 mg/kg, daily) via oral gavage or intravenous injection for a specified duration (e.g., 6 days to 8 weeks).[7][8]

-

Assessment of Parameters: Blood glucose, plasma insulin, lipid profiles, and glucose tolerance (via oral or intravenous glucose tolerance tests) are measured at baseline and throughout the treatment period.

Caption: General experimental workflow for in vitro and in vivo studies of 4-HIL.

Conclusion

(2S,3R,4S)-4-hydroxyisoleucine exhibits a range of biological activities that make it a compelling candidate for the development of novel therapeutics for metabolic diseases. Its dual action of stimulating glucose-dependent insulin secretion and enhancing insulin sensitivity, coupled with its beneficial effects on lipid metabolism, positions it as a promising multi-target agent. The activation of the PI3K/Akt and AMPK signaling pathways appears to be central to its mechanism of action. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile in humans.[2] This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the pharmacological applications of this natural compound.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. db.cngb.org [db.cngb.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity [mdpi.com]

- 10. 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 19. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Hydroxyisoleucine attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit as well as IRS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. japer.in [japer.in]

- 25. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 28. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. he05.tci-thaijo.org [he05.tci-thaijo.org]

4-Hydroxyisoleucine: A Deep Dive into its Pharmacokinetics and Bioavailability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a unique, non-proteinogenic branched-chain amino acid primarily isolated from fenugreek (Trigonella foenum-graecum) seeds. It has garnered significant scientific interest for its potential therapeutic applications, particularly in the management of metabolic disorders such as type 2 diabetes.[1][2] 4-HIL exhibits potent insulinotropic and anti-hyperglycemic properties.[1][2] Notably, its insulin-releasing effect is glucose-dependent, minimizing the risk of hypoglycemia, a common side effect of many conventional diabetes therapies.[3] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics, bioavailability, and relevant signaling pathways of 4-hydroxyisoleucine.

Pharmacokinetic Profile of 4-Hydroxyisoleucine

The pharmacokinetic profile of 4-hydroxyisoleucine has been investigated in both preclinical animal models and human clinical studies. These studies are crucial for determining the optimal dosing regimens and understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Human Pharmacokinetic Data

A clinical study involving healthy human volunteers has provided key insights into the oral pharmacokinetics of 4-HIL. Following a single oral administration of 150 mg of 4-HIL from a fenugreek seed extract, the compound was rapidly absorbed.[1][4] The key pharmacokinetic parameters are summarized in the table below.

Table 1: Human Pharmacokinetic Parameters of 4-Hydroxyisoleucine (Single 150 mg Oral Dose) [1][4]

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Maximum Plasma Concentration) | 2.42 ± 0.61 | µg/mL |

| Tmax (Time to Maximum Concentration) | 0.5 | hours |

Data from a study with twelve healthy volunteers.[1][4]

Preclinical Pharmacokinetic Data (Rat Model)

Preclinical studies in Wistar rats have also been conducted to characterize the pharmacokinetic properties of 4-HIL. These studies provide foundational data for human trials and help in understanding the compound's behavior in a biological system.

Table 2: Preclinical Pharmacokinetic Parameters of 4-Hydroxyisoleucine in Wistar Rats (Single 10 mg/kg Oral Dose) [5]

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Maximum Plasma Concentration) | 8140.37 ± 623.48 | ng/mL |

| Tmax (Time to Maximum Concentration) | 0.5 | hours |

| AUC (0-t) (Area Under the Curve) | 39034.76 ± 1345.06 | ng·h/mL |

| AUC (0-inf) (Area Under the Curve to infinity) | 45892.54 ± 702.92 | ng·h/mL |

| t1/2 (Elimination Half-life) | 10.83 ± 1.96 | hours |

Data from a study in Wistar rats (n=4).[5]

Another preclinical study in female Sprague-Dawley rats at a dose of 50 mg/kg reported an absolute oral bioavailability of 56.8%.[6]

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies cited in this guide.

Human Pharmacokinetic Study Protocol

-

Study Design: A single-dose, open-label study was conducted in twelve healthy volunteers.[1][4]

-

Dosage and Administration: Participants received a single oral dose of 150 mg of 4-hydroxyisoleucine administered as fenugreek seed extract tablets.[1][4]

-

Sample Collection: Capillary blood samples were collected at various time points over a 24-hour period.[4]

-

Analytical Method: Plasma concentrations of 4-HIL were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Preclinical Pharmacokinetic Study Protocol (Wistar Rat)

-

Study Design: A pharmacokinetic study was performed in Wistar rats (n=4).[5]

-

Dosage and Administration: A single oral dose of 10 mg/kg of 4-hydroxyisoleucine was administered.[5]

-

Sample Collection: Blood samples were collected at predetermined time points to establish a plasma concentration-time profile.

-

Analytical Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the quantification of 4-HIL in plasma.[5][7][8]

Bioanalytical Method for Quantification of 4-Hydroxyisoleucine

The accurate quantification of 4-hydroxyisoleucine in biological matrices is essential for pharmacokinetic studies. The most commonly employed method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[5][7][8][9][10]

Table 3: Key Parameters of a Validated LC-MS/MS Method for 4-HIL Quantification [5][7][8][9][10][11][12]

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile (B52724) is a common method for extracting 4-HIL from plasma.[5] |

| Chromatography | A BEH Shield RP-18 column or a ZIC-cHILIC column is typically used for separation.[9][11] |

| Mobile Phase | A mixture of acetonitrile and 0.1% formic acid in water is a common mobile phase.[7][8][11] |

| Ionization Mode | Electrospray ionization (ESI) in positive ion mode is used.[5][8][11] |

| Detection | Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection.[5][8][11] |

| MRM Transitions | For 4-HIL: m/z 148.19 > 74.02 or 148.1 > 102.1. For Internal Standard (L-isoleucine): m/z 132.17 > 69.04.[7][8][9][10][11] |

| Linearity | The method typically shows good linearity in the range of 1-5000 ng/mL or 50-2000 ng/mL.[7][8][9] |

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental processes and biological mechanisms, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacokinetics of this compound using LC-MS/MS: a potential polycystic ovary syndrome phytopharmaceutical therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of this compound from dietary supplementation of fenugreek - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

4-Hydroxyisoleucine: A Deep Dive into its Signaling Pathways and Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-OH-Ile), a unique non-proteinogenic branched-chain amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum), has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders.[1][2] This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by 4-OH-Ile, its quantitative effects on various metabolic parameters, and detailed experimental protocols for its study. Emerging evidence suggests that 4-OH-Ile exerts its beneficial effects through a multi-pronged mechanism, primarily by enhancing insulin (B600854) secretion and improving insulin sensitivity in peripheral tissues.[2][3]

Core Signaling Pathways of 4-Hydroxyisoleucine

4-OH-Ile's metabolic regulatory effects are primarily mediated through its influence on key signaling cascades, including the insulin signaling pathway via PI3K/Akt and the activation of AMP-activated protein kinase (AMPK).

Insulin Signaling Pathway

4-OH-Ile has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[4] Beyond its insulinotropic effects, it also enhances insulin sensitivity in tissues like skeletal muscle and liver.[2][3] The binding of insulin to its receptor (IR) triggers a signaling cascade that is crucial for glucose homeostasis. 4-OH-Ile has been observed to positively modulate this pathway at several key junctures.

A critical early step in insulin signaling is the phosphorylation of insulin receptor substrate-1 (IRS-1).[1][5] This event serves as a docking site for phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).[7] Activated Akt proceeds to phosphorylate a range of downstream targets, culminating in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake into the cell.[6][8] Studies have demonstrated that 4-OH-Ile treatment can lead to increased phosphorylation of Akt, suggesting its role in augmenting this signaling cascade.[5]

Furthermore, 4-OH-Ile has been shown to counteract insulin resistance induced by factors like palmitate by preserving the phosphorylation of key signaling molecules such as IRS-1 and Akt.[7] It also mitigates the inflammatory response associated with insulin resistance by reducing the activation of stress-activated protein kinases like JNK and p38 MAPK.[9]

Caption: 4-Hydroxyisoleucine enhances insulin signaling.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[9] Once activated, AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. 4-OH-Ile has been identified as an activator of AMPK, contributing to its beneficial metabolic effects.[9]

The activation of AMPK by 4-OH-Ile leads to a cascade of events that improve metabolic health. One of the key downstream effects of AMPK activation is the stimulation of glucose uptake in skeletal muscle, a process that occurs independently of insulin.[9] Activated AMPK also promotes fatty acid oxidation by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), allowing for the transport of fatty acids into the mitochondria for oxidation.[10][11]

Furthermore, AMPK activation is linked to the expression of genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[9] By upregulating these genes, 4-OH-Ile can enhance mitochondrial function and energy metabolism.[9]

Caption: 4-Hydroxyisoleucine activates the AMPK pathway.

Quantitative Data on the Metabolic Effects of 4-Hydroxyisoleucine

The following tables summarize the quantitative effects of 4-OH-Ile on various metabolic parameters as reported in preclinical studies.

| Parameter | Model | Treatment | Effect | Reference |

| Plasma Triglycerides | Dyslipidemic Hamster | 4-OH-Ile | ↓ 33% | [12] |

| Total Cholesterol | Dyslipidemic Hamster | 4-OH-Ile | ↓ 22% | [12] |

| Free Fatty Acids | Dyslipidemic Hamster | 4-OH-Ile | ↓ 14% | [12] |

| HDL-C/TC Ratio | Dyslipidemic Hamster | 4-OH-Ile | ↑ 39% | [5][12] |

| Glucose Uptake | Insulin-Resistant HepG2 Cells | 20 µmol/l 4-OH-Ile for 24h | Dose-dependent increase | [3] |

| Body Weight | High-Fat Diet-Induced Obese Mice | 50, 100, or 200 mg/kg 4-OH-Ile for 8 weeks | Dose-dependent decrease | [13] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of 4-OH-Ile.

Cell Culture and Treatment

-

L6 Myotubes and HepG2 Cells: Rat skeletal muscle L6 myotubes and human hepatoma HepG2 cells are commonly used to study the effects of 4-OH-Ile on glucose uptake and insulin signaling.[3][6] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3][14] For experiments, cells are often differentiated into myotubes (for L6) or seeded to a desired confluency.[6][15] To induce insulin resistance, cells can be pre-treated with high concentrations of insulin or fatty acids like palmitate.[3][7] 4-OH-Ile is then added to the culture medium at various concentrations for a specified duration before downstream assays are performed.[3]

Caption: General workflow for cell-based assays.

Glucose Uptake Assay

-

2-Deoxy-D-[³H]-glucose Uptake: This assay measures the rate of glucose transport into cells.[6]

-

Cells are serum-starved for a defined period.

-

They are then incubated with Krebs-Ringer-HEPES (KRH) buffer.

-

Insulin or 4-OH-Ile is added to stimulate glucose uptake.

-

Radioactively labeled 2-deoxy-D-[³H]-glucose is added for a short period.

-

The reaction is stopped by washing with ice-cold KRH buffer.

-

Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.[16]

-

Western Blotting

-

Analysis of Protein Phosphorylation: Western blotting is used to detect the phosphorylation status of key signaling proteins like Akt and AMPK.[9]

-

Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-AMPK, AMPK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

PI3K Activity Assay

-

In Vitro Kinase Assay: The activity of PI3K can be measured by its ability to phosphorylate its substrate, PIP2.

-

PI3K is immunoprecipitated from cell lysates.

-

The immunoprecipitated PI3K is incubated with PIP2 and [γ-³²P]ATP.

-

The radiolabeled PIP3 product is separated by thin-layer chromatography (TLC).

-

The amount of radioactivity incorporated into PIP3 is quantified to determine PI3K activity.[17]

-

Co-Immunoprecipitation (Co-IP)

-

Protein-Protein Interaction Analysis: Co-IP is used to investigate the interaction between proteins, such as the association of SOCS3 with the insulin receptor β-subunit or IRS-1.

-

Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

An antibody against a specific "bait" protein (e.g., insulin receptor) is added to the lysate and incubated to form an antibody-protein complex.

-

Protein A/G beads are added to pull down the antibody-protein complex.

-

The beads are washed to remove non-specifically bound proteins.

-

The co-immunoprecipitated proteins are eluted and analyzed by Western blotting using an antibody against the "prey" protein (e.g., SOCS3).[18][19]

-

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of genes involved in metabolism, such as PGC-1α and CPT1.[9]

-

Total RNA is extracted from cells or tissues.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified DNA in real-time.

-

The expression of target genes is normalized to a housekeeping gene to determine relative expression levels.

-

Animal Studies

-

Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity in vivo.[8]

-

Rats are catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling).[8][20]

-

A continuous infusion of insulin is administered to raise plasma insulin to a high physiological level.

-

A variable infusion of glucose is given to maintain blood glucose at a normal level (euglycemia).

-

The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.[8]

-

Conclusion

4-Hydroxyisoleucine presents a promising natural compound for the management of metabolic disorders. Its multifaceted mechanism of action, involving the potentiation of insulin signaling and the activation of the AMPK pathway, underscores its potential as a therapeutic agent. The quantitative data from preclinical studies consistently demonstrate its beneficial effects on glucose homeostasis, lipid metabolism, and body weight. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate molecular mechanisms of 4-OH-Ile and to explore its full therapeutic potential in the context of metabolic diseases. Further well-controlled clinical trials are warranted to translate these promising preclinical findings to human applications.[1]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. editxor.com [editxor.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyisoleucine ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 11. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encodeproject.org [encodeproject.org]

- 15. bcrj.org.br [bcrj.org.br]

- 16. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Natural Abundance of 4-Hydroxyisoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural sources, and extraction of 4-hydroxyisoleucine (B15566) (4-HIL), a non-proteinogenic amino acid with significant potential in the management of metabolic disorders. Primarily found in the seeds of fenugreek (Trigonella foenum-graecum), 4-HIL has garnered considerable attention for its insulinotropic and anti-diabetic properties. This document details the seminal research leading to its identification, its prevalence in various natural sources, and standardized protocols for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways through which 4-HIL exerts its biological effects, providing a foundation for future research and drug development.

Discovery and Initial Characterization

The journey to the discovery of 4-hydroxyisoleucine is rooted in the long-standing traditional use of fenugreek seeds for their medicinal properties, particularly in managing diabetes.[1][2] Scientists, investigating the hypoglycemic effects of fenugreek, sought to isolate the specific bioactive compound responsible for this activity. Early studies demonstrated that certain extracts of fenugreek could stimulate insulin (B600854) secretion.[2] This led to a focused effort to isolate and characterize the active principle.

Through a series of extraction and purification techniques, researchers successfully isolated a novel, unusual amino acid from fenugreek seeds.[2] Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), confirmed its structure as 4-hydroxyisoleucine. This discovery was a significant breakthrough, as it identified a specific molecule that could account for, at least in part, the anti-diabetic properties of fenugreek.[2] Further stereochemical analysis revealed that the naturally occurring 4-hydroxyisoleucine in fenugreek seeds exists as two diastereoisomers, with the (2S, 3R, 4S) configuration being the major and most biologically active form.

Natural Sources and Quantitative Abundance

The primary and most commercially viable natural source of 4-hydroxyisoleucine is the seeds of the fenugreek plant (Trigonella foenum-graecum), a member of the Fabaceae family.[3] While other parts of the plant may contain trace amounts, the seeds are the most concentrated source. The concentration of 4-hydroxyisoleucine in fenugreek seeds can vary significantly depending on the geographical origin, cultivation conditions, and genetic variety of the plant.

| Geographic Origin/Genotype | 4-Hydroxyisoleucine Content (% of dried seed weight) | Reference |

| Iran | 0.4% | [4] |

| India | 0.015% | |

| Greece | 0.2% | |

| Indian Genotype (irrigated) | 1.90% | [5] |

| Indian Genotype (rainfed) | 1.82% | [5] |

This table summarizes the quantitative data on 4-hydroxyisoleucine content in fenugreek seeds from various sources, highlighting the significant impact of geographical location and cultivation practices on its abundance.

Experimental Protocols

Extraction and Isolation of 4-Hydroxyisoleucine from Fenugreek Seeds

This protocol outlines a common method for the extraction and isolation of 4-hydroxyisoleucine from fenugreek seeds, employing solvent extraction and ion-exchange chromatography.

Materials:

-

Dried fenugreek seeds

-

Cation exchange resin (e.g., Dowex 50WX8)

-

Ammonia (B1221849) solution (1N or 2N)

-

Deionized water

-

Grinder or mill

-

Soxhlet apparatus (optional)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Preparation of Seed Powder: Grind dried fenugreek seeds into a fine powder using a grinder or mill.

-

Defatting: Extract the powdered seeds with hexane to remove lipids. This can be done using a Soxhlet apparatus or by repeated maceration and filtration at room temperature.

-

Ethanolic Extraction: Extract the defatted seed powder with 70% ethanol at room temperature with constant stirring for several hours.[6] Repeat the extraction process to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous extract.

-

Ion-Exchange Chromatography:

-

Dissolve the concentrated extract in deionized water.

-

Load the aqueous solution onto a pre-equilibrated cation exchange resin column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound 4-hydroxyisoleucine from the resin using an ammonia solution (1N or 2N).[6]

-

-

Final Concentration: Collect the fractions containing 4-hydroxyisoleucine and concentrate them under reduced pressure to obtain the isolated compound. Further purification can be achieved through techniques like crystallization.

Quantification of 4-Hydroxyisoleucine using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of 4-hydroxyisoleucine using HPLC with pre-column derivatization.

Materials and Equipment:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

4-hydroxyisoleucine standard

-

O-phthaldialdehyde (OPA) derivatizing agent

-

Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 6.95) with methanol (B129727) and tetrahydrofuran

-

Mobile Phase B: Methanol and tetrahydrofuran

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of 4-hydroxyisoleucine of known concentrations.

-

Sample Preparation: Prepare the sample extract containing 4-hydroxyisoleucine and filter it through a 0.45 µm syringe filter.

-

Derivatization: Derivatize both the standard solutions and the sample solution with the OPA reagent according to the reagent manufacturer's instructions. This step is crucial for fluorescence detection.[4]

-

HPLC Analysis:

-

Inject the derivatized standard and sample solutions into the HPLC system.

-

Use a gradient elution program with Mobile Phase A and Mobile Phase B to separate the components.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths (e.g., λex = 330 nm, λem = 440 nm).[4]

-

-

Quantification: Identify the 4-hydroxyisoleucine peak in the chromatograms based on the retention time of the standard. Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Use the calibration curve to determine the concentration of 4-hydroxyisoleucine in the sample.

Signaling Pathways and Mechanism of Action

4-Hydroxyisoleucine exerts its beneficial metabolic effects primarily through its influence on insulin secretion and sensitivity. Its mechanism of action involves key signaling pathways in pancreatic β-cells, skeletal muscle, and liver cells.

Insulinotropic Effect in Pancreatic β-Cells

4-Hydroxyisoleucine directly stimulates pancreatic β-cells to release insulin in a glucose-dependent manner.[2] This means that its effect is more pronounced at higher blood glucose levels, which is a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.

Figure 1: Glucose-dependent insulinotropic action of 4-HIL.

Enhancement of Insulin Signaling

Beyond its effects on insulin secretion, 4-hydroxyisoleucine has been shown to improve insulin sensitivity in peripheral tissues like skeletal muscle and liver.[1] It achieves this by modulating key components of the insulin signaling pathway, particularly the PI3K/Akt pathway. By enhancing the phosphorylation of Akt, 4-HIL promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake from the bloodstream.[7][8]

Figure 2: 4-HIL enhances the PI3K/Akt insulin signaling pathway.

Experimental Workflow for Bioactivity Assessment

To evaluate the biological activity of 4-hydroxyisoleucine, a standardized experimental workflow is essential. This typically involves a combination of in vitro and in vivo studies.

Figure 3: A typical experimental workflow for assessing the bioactivity of 4-HIL.

Conclusion

The discovery of 4-hydroxyisoleucine as the primary insulinotropic compound in fenugreek seeds has opened new avenues for the development of novel therapeutics for metabolic diseases. Its unique glucose-dependent mechanism of action and its ability to enhance insulin sensitivity make it a compelling candidate for further research. This technical guide provides a foundational understanding of its discovery, natural occurrence, and the experimental methodologies required for its study. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising natural compound.

References

- 1. Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. jmp.ir [jmp.ir]

- 5. journals.physiology.org [journals.physiology.org]

- 6. A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek [quickcompany.in]

- 7. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity [mdpi.com]

- 8. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoisomers of 4-Hydroxyisoleucine: A Technical Guide to Their Distinct Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566), a unique non-proteinogenic amino acid found predominantly in fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention for its potential therapeutic applications, particularly in the management of metabolic disorders.[1][2][3][4] This technical guide provides a comprehensive overview of the stereoisomers of 4-hydroxyisoleucine, with a primary focus on their distinct biological activities. The major isomer, (2S,3R,4S)-4-hydroxyisoleucine, is the most biologically potent, exhibiting significant insulinotropic and insulin-sensitizing properties.[1][4][5] This document details the specific effects of these stereoisomers on glucose homeostasis and lipid metabolism, outlines the experimental protocols used to elucidate these effects, and visualizes the key signaling pathways involved.

Introduction to 4-Hydroxyisoleucine and its Stereoisomers

4-Hydroxyisoleucine is a branched-chain amino acid derivative that is not found in mammalian tissues.[1] It exists as multiple stereoisomers, with the (2S,3R,4S) configuration being the most abundant and biologically active form, constituting approximately 90% of the total 4-hydroxyisoleucine content in fenugreek seeds.[5][6] The other significant, though less active, isomer identified is the (2R,3R,4S) configuration.[1][5] The specific stereochemistry of 4-hydroxyisoleucine is crucial for its biological activity, particularly its effects on insulin (B600854) secretion and sensitivity.

Comparative Biological Effects of 4-Hydroxyisoleucine Stereoisomers

The primary therapeutic potential of 4-hydroxyisoleucine lies in its ability to modulate glucose and lipid metabolism. The biological activity is highly dependent on the stereochemistry of the molecule, with the (2S,3R,4S) isomer demonstrating the most potent effects.

Insulinotropic Effects

The most well-documented effect of (2S,3R,4S)-4-hydroxyisoleucine is its ability to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2][3][4][7] This glucose-dependent action is a significant advantage as it minimizes the risk of hypoglycemia, a common side effect of some antidiabetic drugs.[2] In contrast, the (2R,3R,4S) isomer is significantly less effective at potentiating insulin release.[1]

Insulin-Sensitizing Effects

Beyond its direct effects on insulin secretion, (2S,3R,4S)-4-hydroxyisoleucine has been shown to enhance insulin sensitivity in peripheral tissues such as muscle, liver, and adipose tissue.[2][4][8] This is achieved through the activation of key components of the insulin signaling pathway, including phosphoinositide 3-kinase (PI3K).[4][9][10][11]

Effects on Lipid Metabolism and Body Weight

Studies have demonstrated that (2S,3R,4S)-4-hydroxyisoleucine can improve lipid profiles by reducing elevated plasma triglycerides and total cholesterol.[4][9][12] Furthermore, it has been shown to reduce body weight in diet-induced obese animal models.[4][9][10]

Quantitative Data on Stereoisomer Activity

The following table summarizes the quantitative data on the insulinotropic activity of different 4-hydroxyisoleucine stereoisomers and related compounds.

| Compound/Isomer | Threshold Concentration for Significant Insulin Release (in isolated rat islets) | Reference |

| (2S,3R,4S)-4-hydroxyisoleucine | 200 µM | [1][13][14] |

| (2R,3R,4S)-4-hydroxyisoleucine | Ineffective at 200 µM | [1][13][14] |

| (2S,4R)-γ-hydroxynorvaline | 500 µM | [1][13][14] |

| (2S,4S)-γ-hydroxynorvaline | 500 µM | [1][13][14] |

| (2S,3S)-γ-hydroxyvaline | 500 µM | [1][13][14] |

| (2S,3R)-γ-hydroxyvaline | 500 µM | [1][13][14] |

| Other congeners | ≥ 1 mM | [1][13][14] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of 4-hydroxyisoleucine stereoisomers.

Isolated Pancreatic Islet Perfusion for Insulin Secretion

-

Objective: To assess the direct effect of 4-hydroxyisoleucine stereoisomers on insulin secretion from pancreatic β-cells.

-

Methodology:

-

Pancreatic islets are isolated from rats (e.g., Wistar) by collagenase digestion.

-

Isolated islets are perifused with a Krebs-Ringer bicarbonate buffer containing a basal glucose concentration (e.g., 5 mmol/L).

-

The perifusion medium is then switched to a buffer containing a stimulatory glucose concentration (e.g., 8.3 mM) with or without the test compound (e.g., 200 µM (2S,3R,4S)-4-hydroxyisoleucine).

-

Fractions of the perifusate are collected at regular intervals.

-

Insulin concentration in the collected fractions is determined by radioimmunoassay (RIA).

-

-

Key Findings: Only the (2S,3R,4S) isomer of 4-hydroxyisoleucine significantly potentiates glucose-stimulated insulin secretion.[1] The insulin secretion pattern is biphasic.[3]

Workflow for isolated pancreatic islet perfusion experiment.

In Vivo Studies in Diabetic Animal Models

-

Objective: To evaluate the anti-diabetic effects of 4-hydroxyisoleucine in a living organism.

-

Methodology:

-

Diabetes is induced in animal models (e.g., streptozotocin-induced diabetic rats or diet-induced obese mice).

-

Animals are treated with daily doses of (2S,3R,4S)-4-hydroxyisoleucine (e.g., 50 mg/kg/day) for a specified period (e.g., four weeks).[12]

-

Blood samples are collected to measure plasma glucose, insulin, cholesterol, and triglycerides.

-

Oral glucose tolerance tests (OGTT) may be performed to assess glucose metabolism.

-

-

Key Findings: Treatment with (2S,3R,4S)-4-hydroxyisoleucine reduces plasma glucose and improves lipid profiles in diabetic rats.[12] It also reduces body weight in obese mice.[4]

Signaling Pathways Modulated by (2S,3R,4S)-4-Hydroxyisoleucine

The biological effects of (2S,3R,4S)-4-hydroxyisoleucine are mediated through the modulation of several key signaling pathways.

Insulin Signaling Pathway

(2S,3R,4S)-4-hydroxyisoleucine enhances insulin sensitivity by activating the insulin receptor substrate (IRS)-associated phosphoinositide 3-kinase (PI3K) pathway.[4][9][10][11] This leads to increased glucose uptake in peripheral tissues.

Insulin signaling pathway activated by 4-hydroxyisoleucine.

Anti-inflammatory Signaling Pathways

Chronic inflammation is a key contributor to insulin resistance. (2S,3R,4S)-4-hydroxyisoleucine has been shown to exert anti-inflammatory effects by modulating pathways involving TLR4, JNK, and NF-κB.[2][15] It reduces the expression of TLR4 and inhibits the phosphorylation of JNK, which in turn suppresses the activation of the pro-inflammatory transcription factor NF-κB.[15]

Anti-inflammatory signaling pathway modulated by 4-hydroxyisoleucine.

Conclusion

The stereochemistry of 4-hydroxyisoleucine is a critical determinant of its biological activity. The (2S,3R,4S) isomer is a promising therapeutic agent for metabolic disorders due to its potent, glucose-dependent insulinotropic effects and its ability to enhance insulin sensitivity through the modulation of key signaling pathways. Further research into the synthesis and pharmacological properties of other stereoisomers could provide deeper insights into the structure-activity relationship of this unique amino acid and pave the way for the development of novel therapeutics for type 2 diabetes, obesity, and dyslipidemia.

References

- 1. 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. jmp.ir [jmp.ir]

- 7. caringsunshine.com [caringsunshine.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) 4-hydroxyisoleucine of fenugreek (Trigonella foenum graecum) in streptozotocin-induced type I diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. db.cngb.org [db.cngb.org]

- 14. researchgate.net [researchgate.net]

- 15. 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 4-Hydroxyisoleucine on Glucose Uptake in Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (4-HIL), a unique non-proteinogenic amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention for its potential therapeutic effects on metabolic disorders, particularly type 2 diabetes. This technical guide provides an in-depth analysis of the molecular mechanisms through which 4-HIL enhances glucose uptake in skeletal muscle cells. It has been demonstrated that 4-HIL stimulates glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This action is mediated through the activation of two key signaling pathways: the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway. This document consolidates quantitative data from various studies, details the experimental protocols used to elucidate these effects, and provides visual representations of the involved signaling cascades and experimental workflows.

Introduction

Skeletal muscle is the primary site for insulin-mediated glucose disposal, and impaired glucose uptake in this tissue is a hallmark of insulin (B600854) resistance and type 2 diabetes. 4-Hydroxyisoleucine has emerged as a promising natural compound that can improve glucose homeostasis. In vitro studies using skeletal muscle cell lines, such as L6 myotubes, have shown that 4-HIL directly enhances glucose uptake.[1][2] Furthermore, 4-HIL has been shown to ameliorate fatty acid-induced insulin resistance in these cells, highlighting its potential as an insulin-sensitizing agent.[3] This guide will delve into the core mechanisms of 4-HIL's action on muscle cells, providing a comprehensive resource for researchers in the field.

Quantitative Effects of 4-Hydroxyisoleucine on Muscle Cell Glucose Metabolism

The following tables summarize the quantitative effects of 4-HIL on glucose uptake and related signaling pathways in skeletal muscle cells as reported in the scientific literature.

Table 1: Effect of 4-Hydroxyisoleucine on Glucose Uptake in L6 Myotubes

| Parameter | 4-HIL Concentration | Treatment Duration | Method | Result | Reference |

| 2-Deoxyglucose (2-DG) Uptake | Not specified | 16 hours | Radiolabeled 2-DG incorporation | Substantial increase | [1] |

| Glucose Uptake | Not specified | Not specified | Not specified | Increased in an AMPK-dependent manner | [2] |

Table 2: Effect of 4-Hydroxyisoleucine on GLUT4 Translocation and Signaling Proteins in L6 Myotubes

| Parameter | 4-HIL Concentration | Treatment Duration | Method | Result | Reference |

| GLUT4 Translocation | Not specified | 16 hours | Antibody-coupled colorimetric assay | Substantial increase to the cell surface | [1] |

| Akt Phosphorylation (Ser-473) | Not specified | 16 hours | Western Blot | Significant increase in basal phosphorylation | [1] |

| AMPK and Akt Expression & Phosphorylation | Not specified | Not specified | Western Blot | Increased expression and phosphorylation | [2] |

| Insulin-stimulated IRS-1, Akt, AS160, GSK-3β phosphorylation (in the presence of palmitate) | Not specified | Not specified | Western Blot | Prevented the palmitate-induced reduction in phosphorylation | [3] |

Signaling Pathways Activated by 4-Hydroxyisoleucine

4-HIL enhances glucose uptake in muscle cells through two primary signaling pathways: the PI3K/Akt pathway, which is the canonical insulin signaling pathway, and the AMPK pathway, a key sensor of cellular energy status.

The PI3K/Akt Signaling Pathway

Prolonged exposure of L6 myotubes to 4-HIL leads to a significant increase in the basal phosphorylation of Akt at Serine-473.[1] This activation of Akt is crucial for the downstream events leading to GLUT4 translocation. The effect of 4-HIL on GLUT4 translocation is completely abolished by wortmannin, a PI3K inhibitor, confirming the involvement of this pathway.[1] In models of insulin resistance induced by palmitate, 4-HIL prevents the reduction in insulin-stimulated phosphorylation of key proteins in this pathway, including IRS-1, Akt, AS160, and GSK-3β.[3]

Caption: PI3K/Akt signaling pathway activated by 4-HIL.

The AMPK Signaling Pathway

4-HIL has also been shown to increase glucose uptake in L6 myotubes in an AMPK-dependent manner.[2] Furthermore, treatment with 4-HIL increased the expression and phosphorylation of AMPK in the liver and muscle tissues of diabetic rats.[2] AMPK activation is a known mechanism for stimulating glucose uptake and fatty acid oxidation, particularly during exercise.

Caption: AMPK signaling pathway activated by 4-HIL.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature regarding the effects of 4-HIL on muscle cells.

Cell Culture and Differentiation

-

Cell Line: Rat skeletal muscle L6 cells stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are commonly used.[1]

-

Culture Medium: Cells are grown in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation: To induce differentiation into myotubes, L6 myoblasts are grown to near confluence and the medium is then switched to α-MEM containing 2% FBS for 4-6 days.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into the cells.

-

Serum Starvation: Differentiated L6 myotubes are serum-starved in α-MEM for 3-5 hours.

-

Treatment: Cells are treated with 4-HIL at the desired concentration for a specified duration (e.g., 16 hours).[1]

-

Incubation: After treatment, cells are washed with glucose-free Krebs-Ringer phosphate (B84403) (KRP) buffer and incubated with radio-labeled 2-deoxy-[³H]-D-glucose (2-DG) in KRP buffer for a defined period (e.g., 10-30 minutes).

-

Termination: The uptake is terminated by washing the cells with ice-cold KRP buffer.

-

Lysis and Scintillation Counting: Cells are lysed, and the incorporated radioactivity is measured using a liquid scintillation counter.

GLUT4 Translocation Assay

This assay quantifies the amount of GLUT4 present on the cell surface.

-

Cell Preparation: L6-GLUT4myc myotubes are treated with 4-HIL as described for the glucose uptake assay.[1]

-

Antibody Incubation: Cells are incubated with an anti-myc antibody at 4°C to label the externally exposed myc epitope of the translocated GLUT4.

-

Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

Colorimetric Detection: The amount of HRP bound to the cell surface is quantified by adding a colorimetric substrate (e.g., o-phenylenediamine (B120857) dihydrochloride) and measuring the absorbance at a specific wavelength.[1]

Western Blotting for Signaling Protein Phosphorylation

This technique is used to measure the activation state of key signaling proteins.

-

Cell Lysis: Following treatment with 4-HIL, L6 myotubes are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Akt (Ser-473), phospho-AMPK) and total protein as a loading control.

-

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of 4-Hydroxyisoleucine on glucose uptake in muscle cells.

Caption: Experimental workflow for assessing 4-HIL effects.

Conclusion

4-Hydroxyisoleucine demonstrates significant potential as a therapeutic agent for improving glucose metabolism in skeletal muscle. Its ability to stimulate glucose uptake through the dual activation of the PI3K/Akt and AMPK signaling pathways makes it a compelling candidate for further investigation in the context of insulin resistance and type 2 diabetes. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further characterizing the effects of this promising natural compound. Future research should focus on elucidating the precise dose-dependent effects and the long-term efficacy and safety of 4-HIL in preclinical and clinical settings.

References

- 1. 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyisoleucine ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Effects of 4-Hydroxyisoleucine on Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in vivo effects of 4-hydroxyisoleucine (B15566) (4-HIL), an unusual amino acid derived from fenugreek (Trigonella foenum-graecum), on lipid metabolism. It synthesizes findings from various preclinical studies, presenting quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Executive Summary

4-Hydroxyisoleucine has emerged as a promising phytopharmaceutical for managing metabolic syndrome, particularly dyslipidemia.[1] In vivo studies consistently demonstrate its ability to improve lipid profiles by reducing plasma triglycerides, total cholesterol, and free fatty acids, while concurrently improving the HDL-C to total cholesterol ratio.[2][3][4] The mechanisms underpinning these effects are multifaceted, involving the modulation of key signaling pathways related to insulin (B600854) sensitivity, inflammation, and energy metabolism. This guide consolidates the current knowledge, offering a technical resource for researchers exploring 4-HIL as a therapeutic candidate.

Quantitative Effects on Lipid Parameters

Multiple in vivo studies utilizing various animal models of dyslipidemia and metabolic disease have quantified the lipid-lowering effects of 4-HIL. The results are summarized below.

| Animal Model | 4-HIL Dosage | Duration | Triglycerides (TG) | Total Cholesterol (TC) | Free Fatty Acids (FFA) | HDL-C / TC Ratio | Reference |

| Dyslipidemic Hamster | Not Specified | - | ↓ 33% (p<0.002) | ↓ 22% (p<0.02) | ↓ 14% | ↑ 39% | [4] |

| Dyslipidemic Hamster | Not Specified | - | Significant ↓ | Significant ↓ | Significant ↓ | ↑ 39% | [2][5] |

| C57BL/KsJ-db/db Mice | Not Specified | - | Significant ↓ | Significant ↓ | - | Significant ↑ (HDL-C) | [6] |

| High-Fat Diet Mice | 50, 100, 200 mg/kg | 8 weeks | Dose-dependent ↓ | Dose-dependent ↓ | - | - | [7] |

| Fructose-Fed Rats | 50 mg/kg | 8 weeks | Significant ↓ | Significant ↓ | - | - | [2][5] |

Table 1: Summary of Quantitative Changes in Plasma Lipid Profiles Following 4-Hydroxyisoleucine Administration in Animal Models.

Molecular Mechanisms of Action

The beneficial effects of 4-HIL on lipid metabolism are not isolated but are intrinsically linked to its influence on glucose homeostasis, insulin sensitivity, and inflammation.

Enhancement of Insulin Signaling

4-HIL has been shown to improve insulin sensitivity in peripheral tissues like the liver, muscle, and adipose tissue.[5][8] This is a critical mechanism as insulin resistance is a major driver of dyslipidemia. By activating the insulin receptor substrate (IRS)-associated phosphoinositide 3-kinase (PI3K) and increasing the phosphorylation of Akt, 4-HIL enhances glucose uptake and utilization, which can indirectly reduce the substrate available for hepatic lipogenesis.[5][8][9]

Attenuation of Chronic Inflammation

Obesity and insulin resistance are characterized by chronic low-grade inflammation. Macrophages accumulate in adipose tissue and the liver, adopting a pro-inflammatory M1 phenotype and releasing cytokines like TNF-α and IL-6.[7] 4-HIL has been shown to reduce the accumulation of these M1 macrophages and decrease the expression of pro-inflammatory genes.[7] It appears to achieve this by inhibiting inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) pathways, thereby reducing lipotoxicity and improving metabolic function.[2][7][10]

Modulation of Energy Metabolism via AMPK

Recent studies suggest that 4-HIL may also act through the AMP-activated protein kinase (AMPK) pathway.[9] AMPK is a master regulator of cellular energy homeostasis. Its activation can switch off anabolic processes like fatty acid synthesis and switch on catabolic processes like fatty acid oxidation. 4-HIL was found to increase the expression of AMPK and its phosphorylated (active) form in the liver and muscle of diabetic rats.[9] This activation was associated with the upregulation of genes involved in mitochondrial biogenesis and energy metabolism, such as PGC-1α, PGC-1β, CPT 1, and CPT 2.[9]

Key Experimental Protocols

The following section outlines a representative experimental protocol, synthesized from methodologies reported in the literature for studying the in vivo effects of 4-HIL on lipid metabolism.

High-Fat Diet-Induced Dyslipidemia Model in Mice

This model is frequently used to simulate the metabolic derangements, including dyslipidemia and insulin resistance, associated with obesity.

-

Animal Model: Male C57BL/6 or C57BL/KsJ-db/db mice, typically 6-8 weeks old.[6][7]

-

Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.

-

Induction of Dyslipidemia: Mice are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity, hyperlipidemia, and insulin resistance.[7] A control group is maintained on a standard chow diet.

-

Treatment Protocol:

-

Following the induction period, HFD-fed mice are randomly assigned to treatment groups.

-

Vehicle group: Receives the vehicle (e.g., saline or water) daily via oral gavage.

-

4-HIL groups: Receive 4-HIL at various doses (e.g., 50, 100, 200 mg/kg body weight) daily via oral gavage.[7]

-

The treatment continues for an additional period, typically 4-8 weeks, while the mice remain on their respective diets.[2][7]

-

-

Data and Sample Collection:

-

Body weight and food intake are monitored weekly.

-

At the end of the study, animals are fasted overnight.

-

Blood samples are collected via cardiac puncture or retro-orbital sinus for analysis of plasma lipids (TC, TG, HDL-C, LDL-C) and insulin.

-

Tissues such as the liver and epididymal adipose tissue are harvested, weighed, and either flash-frozen in liquid nitrogen for molecular analysis (qRT-PCR, Western blot) or fixed in formalin for histology.[7]

-

-

Analytical Methods:

-

Plasma Lipids: Measured using commercially available enzymatic colorimetric assay kits.

-

Gene Expression: RNA is extracted from tissues, reverse-transcribed to cDNA, and quantified using real-time quantitative PCR (qRT-PCR) for genes related to inflammation (TNF-α, IL-6) and lipid metabolism (e.g., SREBP-1c, FAS, CPT-1).[7]

-

Protein Analysis: Western blotting is used to measure the phosphorylation status and total protein levels of key signaling molecules like Akt and AMPK.[9]

-

Conclusion and Future Directions

The evidence from in vivo studies strongly supports the role of 4-hydroxyisoleucine as a potent agent for improving lipid metabolism. Its pleiotropic effects on insulin signaling, inflammation, and cellular energy regulation make it an attractive candidate for further development as a treatment for metabolic syndrome.[1][8] While preclinical data are compelling, human data remains limited.[11][12] Future research should focus on well-controlled, long-term clinical trials to confirm its efficacy and safety in human populations. Furthermore, deeper investigation into its effects on fatty acid oxidation, reverse cholesterol transport, and the gut microbiome could reveal additional mechanisms contributing to its beneficial metabolic profile.

References

- 1. 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine [frontiersin.org]

- 4. 4-hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. caringsunshine.com [caringsunshine.com]

Molecular targets of 4-hydroxyisoleucine in pancreatic beta-cells

An In-depth Technical Guide to the Molecular Targets of 4-Hydroxyisoleucine (B15566) in Pancreatic Beta-Cells

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanisms of 4-hydroxyisoleucine (4-OH-Ile), a non-proteinogenic amino acid derived from fenugreek seeds (Trigonella foenum-graecum), within pancreatic beta-cells. It focuses on its role as an insulin (B600854) secretagogue and its impact on key intracellular signaling pathways.

Introduction

4-Hydroxyisoleucine (4-OH-Ile) is a unique branched-chain amino acid found primarily in fenugreek seeds, which have a long history in traditional medicine for their antidiabetic properties.[1][2] Comprising approximately 80% of the free amino acid content in these seeds, 4-OH-Ile has garnered significant scientific interest for its potent insulinotropic and insulin-sensitizing effects.[3][4] A particularly compelling feature of 4-OH-Ile is its glucose-dependent mechanism of action; it stimulates insulin secretion from pancreatic beta-cells specifically in the presence of high glucose concentrations.[1][3] This property minimizes the risk of hypoglycemia, a common side effect of some antidiabetic drugs like sulfonylureas.[3] This guide elucidates the specific molecular targets of 4-OH-Ile in pancreatic beta-cells, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key pathways involved.

Primary Molecular Target: Glucose-Dependent Insulin Secretion

The principal effect of 4-OH-Ile on pancreatic beta-cells is the potentiation of glucose-stimulated insulin secretion (GSIS).[5] This action is direct, as demonstrated in studies using isolated rat and human pancreatic islets.[1][2]

Glucose-Dependent Action

The insulinotropic effect of 4-OH-Ile is strictly dependent on the ambient glucose concentration.[2] It is ineffective at low or basal glucose levels (e.g., 3-5 mmol/L) but significantly amplifies insulin release at supranormal glucose concentrations (≥6.6-16.7 mmol/L).[1][2] Studies in perfused rat pancreas show that the insulin response is progressively amplified as the glucose concentration increases.[2] This glucose-sensing mechanism suggests that 4-OH-Ile modulates the primary glucose-signaling pathway rather than acting as a standalone secretagogue.[1][2] The pattern of insulin secretion induced by 4-OH-Ile is biphasic, mimicking the natural physiological response to glucose.[2]

Structural Specificity

The biological activity is highly specific to the major isomer, (2S,3R,4S)-4-hydroxyisoleucine.[6][7] Other isomers, its lactone form, and related amino acids do not exhibit the same potent insulin-releasing activity in the micromolar range, highlighting the precise structural requirements for its interaction with beta-cell targets.[6][7]

Intracellular Signaling Pathways Modulated by 4-Hydroxyisoleucine

Beyond its immediate effect on insulin exocytosis, 4-OH-Ile modulates key intracellular signaling pathways that are crucial for beta-cell function, survival, and insulin sensitivity.

PI3K/Akt Signaling Pathway

A primary mechanism of action for 4-OH-Ile involves the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade.[8] While much of the research on this pathway has been conducted in insulin-sensitive tissues like muscle and liver, evidence suggests a similar role within beta-cells is plausible for cell survival and function.[8][9][10] In various cell models, 4-OH-Ile treatment leads to:

-

Increased Tyrosine Phosphorylation of IR-β and IRS-1: In insulin-resistant C2C12 myotubes, 4-OH-Ile enhances the tyrosine phosphorylation of the insulin receptor β-subunit (IR-β) and Insulin Receptor Substrate-1 (IRS-1).[11]

-

Activation of PI3K: Activation of IRS proteins subsequently recruits and activates PI3K.[8][9]

-

Increased Akt Phosphorylation: Downstream of PI3K, 4-OH-Ile increases the phosphorylation of Akt (also known as Protein Kinase B) at key residues like Ser473, a critical step in its activation.[4][12][13] Activated Akt is a central node that regulates cell growth, survival, and metabolism.[14]

AMPK Activation

4-Hydroxyisoleucine has been shown to activate AMP-activated protein kinase (AMPK) in L6 myotubes and diabetic rat models.[11][12] AMPK is a critical energy sensor that, when activated, enhances cellular glucose uptake and metabolism.[12] In TNF-α-induced insulin-resistant myotubes, 4-OH-Ile enhanced insulin-stimulated glucose transport in an AMPK-dependent manner.[11] This suggests a potential mechanism where 4-OH-Ile could improve beta-cell energy homeostasis and function, although direct evidence in beta-cells requires further investigation.

Anti-Inflammatory Signaling

Chronic inflammation is known to impair beta-cell function. 4-OH-Ile exhibits anti-inflammatory properties by modulating inflammatory signaling pathways. In models of insulin resistance, 4-OH-Ile has been shown to reduce the expression and secretion of the pro-inflammatory cytokine TNF-α.[3][10][15] It may achieve this by regulating the TACE/TIMP3 system.[10] Furthermore, 4-OH-Ile has been found to decrease the expression of Toll-like receptor 4 (TLR4) and inhibit the phosphorylation of JNK, a key kinase in inflammatory and stress responses.[16]

Data Presentation

The following tables summarize the quantitative effects of 4-hydroxyisoleucine on pancreatic beta-cell function and related signaling pathways as reported in the literature.

Table 1: Effect of 4-Hydroxyisoleucine on Glucose-Stimulated Insulin Secretion (GSIS)

| Cell/Tissue Type | Glucose Concentration | 4-OH-Ile Concentration | Observed Effect on Insulin Secretion | Reference |